2-Chloro-5-(4-methylpiperazin-1-YL)pyrazine
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Overview
Description
2-Chloro-5-(4-methylpiperazin-1-yl)pyrazine is a chemical compound with the molecular formula C9H13ClN4. It is a pyrazine derivative that contains a chloro group and a methylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methylpiperazin-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 4-methylpiperazine. One common method includes the following steps:
Starting Materials: 2-chloropyrazine and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: A base such as potassium carbonate or sodium hydroxide may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-methylpiperazin-1-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Buchwald-Hartwig coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrazine derivative, while oxidation can produce a pyrazine N-oxide .
Scientific Research Applications
2-Chloro-5-(4-methylpiperazin-1-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-methylpiperazin-1-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site or by blocking the substrate binding site. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(4-methylpiperazin-1-yl)methylpyrazine
- 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine
- 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine
Uniqueness
2-Chloro-5-(4-methylpiperazin-1-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the methylpiperazine moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-chloro-5-(4-methylpiperazin-1-yl)pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-13-2-4-14(5-3-13)9-7-11-8(10)6-12-9/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSXNPSNKADWBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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